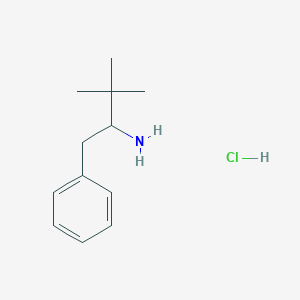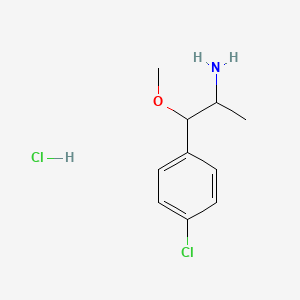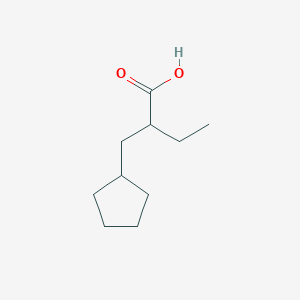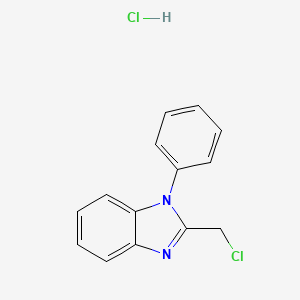
2-(4-Chlorophenyl)-6-methylpyrimidine-4-carboxylic acid
Overview
Description
2-(4-Chlorophenyl)-6-methylpyrimidine-4-carboxylic acid (2-CPMPCA) is an organic compound used in various scientific and laboratory applications. It is a derivative of pyrimidine, and it is also known as 4-chlorophenyl-6-methylpyrimidine-4-carboxylic acid. The compound is used primarily as a reagent in organic synthesis, and it has been studied for its potential use in medical applications. In
Scientific Research Applications
Supramolecular Chemistry and Crystal Engineering
- The study by Khalib et al. (2015) highlights the synthesis and structural determinations of a supramolecular cocrystal involving a derivative of 2-(4-Chlorophenyl)-6-methylpyrimidine. This research emphasized the hydrogen bonding interactions and crystal stability, contributing to the understanding of molecular assembly processes in crystal engineering (Khalib, Thanigaimani, Arshad, & Razak, 2015).
Synthetic Methodologies
- Patil et al. (2008) focused on the process chemistry of 4,6-dihydroxy-2-methylpyrimidine, demonstrating its importance as a precursor for high explosives and medicinal products. The study developed an economical synthesis process, highlighting the versatility of pyrimidine derivatives in pharmaceutical and explosive industries (Patil, Jadhav, Radhakrishnan, & Soman, 2008).
Pharmaceutical Applications
- Al-Masoudi, Kassim, and Abdul-Reda (2014) reported on the synthesis of pyrimidine derivatives via the Suzuki cross-coupling reaction, evaluating their antiviral activity against HIV. This research illustrates the potential of 2-(4-Chlorophenyl)-6-methylpyrimidine derivatives as scaffolds for developing antiviral agents (Al-Masoudi, Kassim, & Abdul-Reda, 2014).
Supramolecular Scaffold Applications
- Mahapatra et al. (2011) investigated the hydrogen bonding interactions between 2-amino-4-methylpyrimidine (a related compound) and dicarboxylic acids. This study revealed unique supramolecular polymeric structures, indicating the potential of pyrimidine derivatives in the design of novel supramolecular architectures (Mahapatra, Sahoo, Goswami, & Fun, 2011).
properties
IUPAC Name |
2-(4-chlorophenyl)-6-methylpyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c1-7-6-10(12(16)17)15-11(14-7)8-2-4-9(13)5-3-8/h2-6H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDHWIYPFSAPNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-6-methylpyrimidine-4-carboxylic acid | |
CAS RN |
1272301-61-7 | |
| Record name | 2-(4-chlorophenyl)-6-methylpyrimidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[4-(1,3-Dioxolan-2-yl)oxan-4-yl]propan-1-amine](/img/structure/B1455412.png)
![{1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine](/img/structure/B1455413.png)

![1-[3-(chlorosulfonyl)-4-methylphenyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B1455415.png)

![[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B1455420.png)

![3-[(Cyclohexylsulfanyl)methyl]aniline](/img/structure/B1455422.png)




